Enantiomeric Identity: Absolute (S)-Configuration Versus (R)-Enantiomer (CAS 173541-16-7)
The target compound possesses the (S)-absolute configuration at the α-methylbenzyl stereocenter, confirmed by the Cahn-Ingold-Prelog assignment (1S) in the IUPAC name 1-[(1S)-1-phenylethyl]-2H-pyrrol-5-one [1]. The (R)-enantiomer (CAS 173541-16-7) has the opposite (1R) configuration. This chirality difference is consequential: when employed as a chiral auxiliary at N1 of 2-pyrrolidinones, the (S)-auxiliary enabled chromatographic separation of diastereomers substituted at C4, whereas the (R)-auxiliary would produce the opposite elution order and epimeric series [2].
| Evidence Dimension | Absolute configuration (CIP assignment) |
|---|---|
| Target Compound Data | (S)-configuration at α-methylbenzyl; IUPAC descriptor (1S); [α]D²⁰ (calculated, magnitude not independently reported in primary literature) |
| Comparator Or Baseline | N-((R)-alpha-Methylbenzyl)-3-pyrrolin-2-one; (R)-configuration at α-methylbenzyl; IUPAC descriptor (1R); CAS 173541-16-7 |
| Quantified Difference | Opposite stereochemical series; diastereomeric relationship when combined with other chiral centers |
| Conditions | Configuration assigned by X-ray crystallography of derivatives and ¹H-NMR analysis of Mosher's esters in related 3-pyrrolin-2-one systems [1] |
Why This Matters
Selection of the (S)-enantiomer over the (R)-enantiomer directly determines the absolute stereochemistry of all downstream chiral products; procurement errors lead to the wrong enantiomeric series.
- [1] Determination of the Absolute Configuration of 3-Pyrrolin-2-ones. Journal of Organic Chemistry, 1999, 64, 4877–4879. Cotton effects and X-ray methods for assigning absolute configuration of chiral 3-pyrrolin-2-ones. View Source
- [2] Schroeder, M. C. et al. Synthesis of the four stereoisomers of several 3-(1-aminoethyl)pyrrolidines. Journal of Heterocyclic Chemistry, 1992, 29, 1481–1498. S-α-methylbenzyl at N1 enabled diastereomer separation of C4-substituted 2-pyrrolidinones. View Source
